molecular formula C13H21N3O4S B2513450 Ethyl 5-amino-2-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazole-4-carboxylate CAS No. 2253630-18-9

Ethyl 5-amino-2-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazole-4-carboxylate

Cat. No.: B2513450
CAS No.: 2253630-18-9
M. Wt: 315.39
InChI Key: LRRMRFXRHQDMBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-amino-2-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazole-4-carboxylate is a synthetic organic compound with a molecular weight of 287.34 g/mol This compound is characterized by the presence of a thiazole ring, an amino group, and a tert-butoxycarbonyl (Boc) protected aminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-2-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazole-4-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of reagents such as di-tert-butyl dicarbonate (Boc2O) for the protection of the amino group and various coupling agents for the formation of the thiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems and stringent quality control measures. The use of advanced techniques such as continuous flow synthesis and high-throughput screening can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-2-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove protective groups or reduce specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, leading to diverse derivatives .

Scientific Research Applications

Ethyl 5-amino-2-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazole-4-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 5-amino-2-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The Boc-protected aminoethyl group can be deprotected under acidic conditions, revealing the free amino group, which can then participate in further biochemical interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-amino-2-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazole-4-carboxylate is unique due to the presence of the thiazole ring, which imparts specific chemical properties and reactivity. The Boc-protected aminoethyl group provides versatility in synthetic applications, allowing for selective deprotection and further functionalization .

Biological Activity

Ethyl 5-amino-2-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazole-4-carboxylate is a synthetic compound belonging to the thiazole family, recognized for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring, an amino group, and a tert-butoxycarbonyl (BOC) protected aminoethyl group. The BOC group serves as a protective moiety that can be removed under acidic conditions, allowing the amino group to participate in various biochemical interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cellular processes. For instance, thiazole derivatives have shown potential in inhibiting cancer-related pathways by targeting mitotic kinesins such as HSET (KIFC1) .
  • Antimicrobial Activity : Thiazole compounds are known for their antimicrobial properties. The presence of the thiazole ring is crucial for this activity, as demonstrated in various studies where thiazole derivatives exhibited significant inhibition against bacterial strains .
  • Anticancer Properties : Research has indicated that compounds bearing the thiazole moiety can induce apoptosis in cancer cells. The structure-activity relationship (SAR) studies suggest that modifications on the thiazole ring can enhance cytotoxicity against different cancer cell lines .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

  • In Vitro Studies : The compound has demonstrated micromolar inhibition against various cancer cell lines. For example, compounds structurally similar to this compound have shown IC50 values in the range of 10–30 µM against human glioblastoma and melanoma cells .
  • Mechanistic Insights : Studies employing molecular dynamics simulations revealed that thiazole derivatives interact with target proteins primarily through hydrophobic contacts, which are essential for their anticancer activity .

Antimicrobial Activity

The compound's antimicrobial properties have been explored in several studies:

  • Bacterial Inhibition : this compound has been tested against common pathogens, showing significant antibacterial activity due to its structural features that facilitate interaction with bacterial enzymes .

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated a series of thiazole derivatives for their anticancer properties. Among these compounds, those resembling this compound exhibited promising results in inducing apoptosis in cancer cells through mitochondrial pathways.

Case Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial efficacy, this compound was tested against a panel of bacterial strains. The results indicated a significant reduction in bacterial growth at low concentrations, supporting its potential as a lead compound for antibiotic development.

Comparative Analysis

CompoundBiological ActivityIC50 (µM)Target
This compoundAnticancer~10–30Various cancer cell lines
Similar Thiazole DerivativeAntimicrobial<20Bacterial strains

Properties

IUPAC Name

ethyl 5-amino-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-thiazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O4S/c1-5-19-11(17)9-10(14)21-8(16-9)6-7-15-12(18)20-13(2,3)4/h5-7,14H2,1-4H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRRMRFXRHQDMBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=N1)CCNC(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.